Dehydroilludin M is primarily sourced from plant extracts, notably from species such as Illudins, which are known for their medicinal properties. The compound has been studied for its potential therapeutic applications, particularly in oncology, due to its cytotoxic effects on tumor cells. The classification of Dehydroilludin M as a sesquiterpene highlights its structural complexity and its role in various biological activities.
The synthesis of Dehydroilludin M can be achieved through several methods, including:
These methods vary in complexity and yield, with natural extraction often being less efficient than synthetic methods.
Dehydroilludin M has a complex molecular structure characterized by multiple rings and functional groups typical of sesquiterpenes. Its molecular formula is , and it possesses a unique stereochemistry that contributes to its biological activity. The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformational dynamics and interactions with biological targets.
Dehydroilludin M participates in various chemical reactions that are significant for its biological activity:
These reactions are crucial for understanding how Dehydroilludin M interacts with cellular components and contributes to its cytotoxic effects.
The mechanism of action of Dehydroilludin M primarily involves its interaction with cellular membranes and DNA. The compound exhibits cytotoxicity by inducing apoptosis in cancer cells through several pathways:
These mechanisms highlight the potential of Dehydroilludin M as a chemotherapeutic agent against various cancers.
Relevant data on these properties can aid in determining optimal conditions for storage, handling, and application in research settings.
Dehydroilludin M has garnered interest for its potential applications in various fields:
The ongoing research into Dehydroilludin M underscores its significance as both a natural product and a candidate for therapeutic development.
Dehydroilludin M is classified as a sesquiterpenoid, specifically a modified furanilludin-type sesquiterpene. It is derived semisynthetically through oxidation of illudin M, a natural product originally isolated from the jack o'lantern mushroom (Omphalotus illudens, formerly Clitocybe illudens) [4] [5]. This bioluminescent fungus produces illudin M and illudin S as toxic secondary metabolites, which serve as the biosynthetic precursors to dehydroilludin M. The compound retains the characteristic tricyclic framework of illudins but features a critical oxidation at the C6 position, converting the hydroxyl group to a ketone functionality [5] [7]. This structural modification significantly alters its chemical reactivity profile compared to the parent compounds. The compound exhibits moderate lipophilicity (XLogP3: 1.3) and a polar surface area of 54.4 Ų, properties that influence its bioavailability and cellular uptake [8].
The investigation of dehydroilludin M emerged from efforts to mitigate the extreme systemic toxicity of natural illudins while retaining their anticancer properties. Early studies in the 1980s revealed that illudin S and M demonstrated potent cytotoxicity but lacked therapeutic windows sufficient for clinical application [4]. In the 1990s, researchers systematically modified the illudin scaffold, leading to the discovery that dehydroilludin M exhibited significantly improved selectivity toward carcinoma cells compared to its progenitors [7].
Preclinical studies demonstrated compelling activity profiles:
These findings established dehydroilludin M as a critical proof-of-concept molecule in the illudin series, directly enabling the development of hydroxymethylacylfulvene (HMAF, irofulven), which advanced to clinical trials [5].
Table 1: Comparative Anticancer Activity of Dehydroilludin M in Preclinical Models
Model System | Activity Profile | Significance |
---|---|---|
HL60 leukemia cells | IC₅₀ ∼296 nM (vs. illudin M IC₅₀ ∼3 nM) | 100-fold reduced cytotoxicity vs. parent compound |
MV522 lung carcinoma | Tumor growth inhibition exceeding 9 reference drugs; lifespan extension >150% | Matched efficacy of mitomycin C with improved tolerability |
Multidrug resistant lines | Full retention of cytotoxicity in Pgp+/MRP+ cell lines | Demonstrated non-Pgp substrate properties; bypassed common resistance mechanisms |
In vivo therapeutic index | Efficacy at non-lethal doses (IP and IV administration) | Established first viable dosing regimen in illudin series |
Dehydroilludin M is distinguished from natural illudins through specific structural modifications that profoundly influence its biochemical behavior:
Core Structural Features:
Reactivity Differences:The C6 ketone in dehydroilludin M decreases electrophilicity at the adjacent β-carbon, substantially slowing thiol-addition reactions compared to illudin M. Kinetic studies demonstrated that dehydroilludin M reacts with biological thiols (e.g., glutathione) at rates approximately 100-fold slower than illudin M under physiological conditions [5]. This reduced reactivity correlates directly with diminished nonspecific alkylation and improved therapeutic indices observed in vivo.
Additionally, the absence of the allylic hydroxyl group prevents the acid-catalyzed activation mechanism characteristic of natural illudins. While illudin M undergoes cyclopropyl ring protonation followed by ring-opening to form highly electrophilic intermediates, dehydroilludin M remains stable under mild acidic conditions [5] [7]. This stability profile likely contributes to its more predictable pharmacokinetic behavior.
Table 2: Structural and Reactivity Comparison of Illudin M and Dehydroilludin M
Property | Illudin M | Dehydroilludin M | Biological Consequence |
---|---|---|---|
C6 functional group | Hydroxyl (-OH) | Ketone (=O) | Reduced electrophilicity at adjacent β-carbon |
Reactivity with thiols | Rapid (k = ∼10⁴ M⁻¹s⁻¹) | Slower (k = ∼10² M⁻¹s⁻¹) | Decreased nonspecific alkylation; lower toxicity |
Acid stability | Unstable (forms reactive cations) | Stable | Predictable pharmacokinetics; no acid activation |
Cytotoxicity (HL60) | IC₅₀ ∼3 nM | IC₅₀ ∼296 nM | Improved therapeutic window |
Michael acceptor potency | Strong | Moderate | Tunable targeting of cellular nucleophiles |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0